molecular formula C14H15NO5 B11209202 5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B11209202
M. Wt: 277.27 g/mol
InChI Key: SCHBXLNQEACFDF-UHFFFAOYSA-N
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Description

5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core substituted at the 5-position with a [(4-methoxyphenyl)amino]methylidene group. This compound belongs to a class of structurally versatile intermediates widely used in organic synthesis, particularly for constructing heterocyclic frameworks such as quinolones . Its synthesis typically involves condensation of Meldrum’s acid with an appropriate aldehyde or amine precursor under reflux conditions in polar solvents like methanol or ethanol .

Key structural features include:

  • Core conformation: The 1,3-dioxane ring often adopts a boat-like or envelope conformation, influenced by substituents and intermolecular interactions .

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

5-[(4-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H15NO5/c1-14(2)19-12(16)11(13(17)20-14)8-15-9-4-6-10(18-3)7-5-9/h4-8,15H,1-3H3

InChI Key

SCHBXLNQEACFDF-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)O1)C

Origin of Product

United States

Preparation Methods

Reaction with 4-Methoxybenzaldehyde and Subsequent Amination

A two-step protocol is commonly employed:

  • Formation of 5-(4-Methoxybenzylidene) Intermediate :
    Meldrum’s acid reacts with 4-methoxybenzaldehyde in ethanol under reflux, catalyzed by triethylamine or pyridine. The reaction proceeds via a dehydration mechanism, yielding the benzylidene intermediate with a distorted envelope conformation in the 1,3-dioxane ring.

    Meldrum’s acid+4-MethoxybenzaldehydeEtOH, Δ5-(4-Methoxybenzylidene)-Meldrum’s acid\text{Meldrum’s acid} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{5-(4-Methoxybenzylidene)-Meldrum’s acid}

    Yield : 72–85%.

  • Amination to Introduce the Amino Group :
    The benzylidene intermediate undergoes nucleophilic substitution with 4-methoxyaniline in the presence of a Lewis acid (e.g., ZnCl₂) or under acidic conditions. This step replaces the benzylidene oxygen with an amino group, forming the target compound.

    5-(4-Methoxybenzylidene)-Meldrum’s acid+4-MethoxyanilineHCl, ΔTarget Compound\text{5-(4-Methoxybenzylidene)-Meldrum’s acid} + \text{4-Methoxyaniline} \xrightarrow{\text{HCl, Δ}} \text{Target Compound}

    Yield : 45–60% (estimated from analogous reactions).

One-Pot Synthesis Using Formic Acid Catalysis

A streamlined one-pot method eliminates the isolation of intermediates. Meldrum’s acid, 4-methoxybenzaldehyde, and 4-methoxyaniline are combined in formic acid at 90–100°C for 2–4 hours. The formic acid acts as both solvent and catalyst, promoting simultaneous condensation and amination.

Reaction Conditions :

  • Molar Ratio : 1:1:1 (Meldrum’s acid:aldehyde:amine)

  • Temperature : 95°C

  • Time : 15 hours

  • Workup : The crude product is purified via silica gel chromatography using dichloromethane/petroleum ether (7:1).

Key Data :

ParameterValueSource
Yield69–85%
Purity (HPLC)>95%
Melting Point198–200°C (decomposes)

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of Meldrum’s acid, 4-methoxybenzaldehyde, and 4-methoxyaniline in N,N-dimethylformamide (DMF) is heated at 120°C for 20 minutes under microwave conditions. This method enhances reaction efficiency by improving energy transfer.

Advantages :

  • Time Reduction : 20 minutes vs. 15 hours (conventional heating).

  • Yield Improvement : 78–82%.

Critical Analysis of Reaction Parameters

Solvent Effects

  • Ethanol : Favors intermediate formation but requires prolonged heating.

  • Formic Acid : Accelerates amination but may lead to side reactions (e.g., over-acylation).

  • DMF : Ideal for microwave synthesis due to high dielectric constant.

Catalyst Optimization

  • Triethylamine : Enhances deprotonation of Meldrum’s acid but may complicate purification.

  • Zinc Chloride : Improves regioselectivity during amination.

Structural Characterization

The product is confirmed via:

  • ¹H NMR : δ 8.49 (s, 1H, CH=N), 7.58–7.42 (m, aromatic H), 3.81 (s, 3H, OCH₃), 1.77 (s, 6H, C(CH₃)₂).

  • X-ray Crystallography : Triclinic crystal system (space group P-1), with weak C–H···O hydrogen bonds stabilizing the lattice.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing aldol condensation or over-alkylation.

  • Solution : Strict stoichiometric control and low-temperature initiation.

Purification Difficulties

  • Issue : Co-elution with unreacted aniline.

  • Solution : Gradient elution with ethyl acetate/hexane (0–50%).

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors are employed to maintain temperature control and improve reproducibility. A typical setup uses:

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/day

  • Purity : 98% (by GC-MS) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing dioxanedione ring activates the methylidene carbon for nucleophilic attack. Key reactions include:

Reaction TypeReagent/ConditionsProductYieldKey Observations
Amine Addition Primary amines (R-NH₂) in THF at 0–25°C5-(N-alkyl-N’-4-methoxyphenyl)urea derivatives65–82%Regioselectivity governed by steric effects of the methoxy group
Thiol Conjugation Thiophenol/Et₃N in DCMThioether adducts78%Enhanced stability due to intramolecular H-bonding with dione oxygen

Mechanistic studies reveal a two-step process: (1) nucleophilic attack at the methylidene carbon, followed by (2) proton transfer stabilized by the dione’s electron-withdrawing groups.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions, leveraging its conjugated diene system:

With Electron-Deficient Dienophiles

DienophileConditionsProduct StructureStereoselectivity
Maleic anhydrideToluene, 80°CBicyclic lactoneendo:exo = 4:1
Tetracyanoethylene (TCNE)CHCl₃, RTSpirocyclic adductExclusive endo selectivity

The 4-methoxyphenyl group directs regiochemistry through resonance effects, favoring para-adduct formation in 89% of cases .

Oxidative Transformations

Controlled oxidation modifies both the aromatic and dioxane components:

Side-Chain Oxidation

Oxidizing AgentProductFunctional Group Change
KMnO₄/H₂SO₄4-Methoxybenzoic acid derivative–CH=N– → –COOH
mCPBASulfoxide intermediatesS–O bond formation

Ring-Opening Reactions

Under basic conditions (NaOH/EtOH), the dioxane ring undergoes hydrolysis:

C15H17NO6+H2OOHDimethyl malonate+4-Methoxyaniline derivative\text{C}_{15}\text{H}_{17}\text{NO}_6 + \text{H}_2\text{O} \xrightarrow{\text{OH}^-} \text{Dimethyl malonate} + 4\text{-Methoxyaniline derivative}

This reaction is critical for generating bioactive metabolites.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces three primary pathways:

  • [2+2] Cyclodimerization : Forms strained cyclobutane derivatives (quantum yield Φ = 0.33)

  • Singlet Oxygen Generation : Type II photosensitization with 1O2^1\text{O}_2 quantum yield of 0.18

  • Electron Transfer : Redox reactions with TiO₂ nanoparticles under visible light

Catalytic Coupling Reactions

Pd-mediated cross-couplings exploit the aromatic amine functionality:

Reaction TypeCatalyst SystemCoupling PartnerApplication
Buchwald-HartwigPd(OAc)₂/XPhosAryl halidesBiaryl amine libraries
Suzuki-MiyauraPd(PPh₃)₄Boronic acidsFluorescent dyes

Acid/Base-Mediated Rearrangements

Protonation at the methylidene nitrogen triggers ring-contraction reactions:

text
Initial structure → Protonation → [1,3]-H shift → Furanone derivative

This process is pH-dependent, with optimal conversion at pH 2.5–3.0 .

Comparative Reactivity Table

Reaction ClassRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)Solvent Dependence
Nucleophilic substitution2.4×10⁻³58.2Polar aprotic > nonpolar
Diels-Alder1.8×10⁻²42.7Inverse temp. dependence
Hydrolysis4.1×10⁻⁴72.9Water content critical

Data compiled from kinetic studies using stopped-flow spectroscopy .

This compound’s reactivity profile is significantly influenced by its 4-methoxy substituent, which enhances resonance stabilization of transition states while moderately deactivating the aromatic ring. The dioxanedione ring’s strain (ca. 25 kJ/mol) further drives ring-opening and rearrangement processes, making it a versatile intermediate in synthetic organic chemistry .

Scientific Research Applications

5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes and receptors in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent (R) Synthesis Method Melting Point (°C) Crystal Structure Features Key References
5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 4-MeO-C₆H₄-NH- Reflux of Meldrum’s acid + 4-methoxyaniline Not reported Envelope conformation; C–H⋯O hydrogen bonds
5-[(4-Hydroxybenzylidene)]-2,2-dimethyl-1,3-dioxane-4,6-dione 4-HO-C₆H₄-CH= Ethanol reflux with 4-hydroxybenzaldehyde 210–212 Boat conformation; O–H⋯O dimerization
5-[(2-Chloro-4-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione 2-Cl-4-NO₂-C₆H₃-NH- Condensation with methyl orthoformate 198–200 Planar arrangement; N–H⋯O hydrogen bonds
5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 3-F-C₆H₄-NH- Reflux in methanol 160–162 Twisted dioxane ring; C–F⋯π interactions
5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Br-2,5-(MeO)₂-C₆H₂-NH- Not explicitly reported Not reported R₂²(20) hydrogen-bonded rings

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., –NO₂ in ) increase electrophilicity at the methylidene carbon, facilitating nucleophilic attacks in subsequent cyclization reactions. Bulky substituents (e.g., cyclohexyl in ) reduce reaction yields due to steric hindrance but enhance thermal stability.

Crystal Packing and Hydrogen Bonding :

  • Hydroxy-substituted derivatives (e.g., ) form robust O–H⋯O dimers, stabilizing the crystal lattice.
  • Halogenated analogues (e.g., ) exhibit weaker C–X⋯O (X = F, Cl, Br) interactions, leading to less dense packing.

Conformational Flexibility :

  • Substituents at the 4-position of the phenyl ring (e.g., –OMe vs. –OH) significantly influence the dioxane ring’s conformation. For example, the 4-methoxy group in the target compound promotes an envelope conformation, whereas 4-hydroxy derivatives adopt a boat conformation .

Key Findings:

  • Solvent Effects: Polar protic solvents (e.g., methanol) generally improve yields for amine-containing derivatives due to enhanced solubility of intermediates .
  • Catalysts : Use of DCC/DMAP in THF (e.g., ) accelerates condensation but requires rigorous purification to remove side products.

Biological Activity

5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound with notable biological activities. This article reviews its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C14H15N3O4C_{14}H_{15}N_{3}O_{4}, and it features a dioxane ring which is crucial for its biological activity. The structure includes a methoxy group that enhances its lipophilicity and potential interaction with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the compound against selected pathogens:

Bacterial Strain MIC (µg/mL) Synergistic Effect with Antibiotics
Escherichia coli ATCC 1053619.5Yes (with Amikacin)
Staphylococcus aureus ATCC 259239.8Yes (with Gentamicin)
Pseudomonas aeruginosa ATCC 15442156.2Yes (with Gentamicin)

The compound was tested in combination with common antibiotics such as amikacin and gentamicin, showing a significant reduction in MIC values, indicating a synergistic effect that enhances the efficacy of these antibiotics against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : The compound has been identified as a potent inhibitor of certain bacterial enzymes, which are crucial for cell wall synthesis and metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to increased permeability and cell lysis.
  • Modulation of Antibiotic Resistance : Studies indicate that the compound can reverse antibiotic resistance in certain strains by altering the phenotype of bacteria from resistant to sensitive .

Case Studies

In a controlled study evaluating the antimicrobial effects of this compound in vivo, it was administered to mice infected with E. coli. The results showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an effective therapeutic agent against bacterial infections.

Another study focused on its effects against biofilm-forming bacteria, revealing that the compound disrupts biofilm integrity and enhances the effectiveness of traditional antibiotics .

Q & A

Basic: What are the optimized synthetic routes for 5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione?

Methodological Answer:
The compound is synthesized via condensation of Meldrum’s acid derivatives with substituted arylamines. A typical protocol involves refluxing Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with methyl orthoformate in methanol to generate an intermediate, followed by reaction with 4-methoxyaniline under controlled conditions (reflux for 8–10 hours). Purification is achieved via crystallization from methanol or DMF-acetic acid mixtures . Key factors include stoichiometric control of the arylamine and reaction temperature to avoid side products like over-oxidized derivatives.

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular conformation. The dioxane ring adopts an envelope conformation, with intramolecular hydrogen bonds (e.g., O–H⋯O) stabilizing the structure. Spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) are used to verify functional groups:

  • NMR : Aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ ~3.8 ppm), and the methylidene proton (δ ~8.5 ppm).
  • IR : Stretching vibrations for C=O (1740–1760 cm1^{-1}) and N–H (3200–3300 cm1^{-1}) .

Advanced: What strategies are employed to modify substituents for studying structure-activity relationships (SAR)?

Methodological Answer:
Substituent variation focuses on the aryl amino group and methylidene position. For example:

  • Aryl group substitution : Replace 4-methoxyphenyl with halogenated (e.g., 4-bromophenyl) or acetylated analogs to modulate electronic effects .
  • Oxidation reactions : Treat the compound with m-chloroperbenzoic acid to generate sulfoxide derivatives, which alter polarity and biological activity .
    Reaction conditions (e.g., solvent polarity, temperature) are optimized using kinetic studies to minimize side reactions.

Advanced: How does the compound’s reactivity influence its stability under experimental conditions?

Methodological Answer:
The methylidene group is prone to hydrolysis under acidic or aqueous conditions. Stability assays in buffers (pH 2–10) reveal decomposition at pH < 4 due to protonation of the imino nitrogen. Oxidation studies show that strong oxidizing agents (e.g., H2_2O2_2) convert the methylidene group to a carbonyl, forming 5-acetyl derivatives. Storage recommendations: anhydrous solvents (e.g., DMF) at −20°C to prevent degradation .

Advanced: How can researchers design assays to evaluate its potential bioactivity?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), referencing similar dioxane derivatives with reported activity .
  • Enzyme inhibition : Screen against kinases or hydrolases via fluorescence-based assays (e.g., ATPase activity using malachite green). Molecular docking (AutoDock Vina) predicts binding modes to target proteins .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} calculations .

Advanced: How are contradictions in synthetic yield or purity resolved?

Methodological Answer:
Discrepancies often arise from competing pathways (e.g., over-oxidation or dimerization). Resolution strategies include:

  • Analytical cross-validation : Compare HPLC purity (C18 column, acetonitrile/water gradient) with 1^1H NMR integration.
  • Green synthesis optimization : Replace traditional solvents with ionic liquids or microwave-assisted reactions to enhance yield (e.g., 85% → 92%) .
  • Crystallography : SCXRD identifies polymorphic forms that may affect purity metrics .

Advanced: What computational tools predict its reactivity in novel reactions?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates:

  • Frontier molecular orbitals : Predict nucleophilic/electrophilic sites (e.g., methylidene carbon as electrophilic center).
  • Transition states : Simulate reaction pathways (e.g., oxidation to sulfoxides) using Gaussian 09.
  • Solvent effects : COSMO-RS models optimize solvent selection for reactions .

Advanced: How do supramolecular interactions influence its physical properties?

Methodological Answer:
Intermolecular C–H⋯O hydrogen bonds form 1D chains in the crystal lattice, enhancing thermal stability (TGA decomposition >200°C). FTIR and Raman spectroscopy quantify these interactions, while Hirshfeld surface analysis (CrystalExplorer) maps contact contributions (e.g., 60% H-bonding). Such interactions affect solubility and melting points, critical for formulation studies .

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